1-Isopropyl-1H-indole-3-carbonitrile
Description
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-9(2)14-8-10(7-13)11-5-3-4-6-12(11)14/h3-6,8-9H,1-2H3 |
InChI Key |
DIANQUVNTSJNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyanation and Alkylation
The most widely reported method for synthesizing 1-isopropyl-1H-indole-3-carbonitrile involves a tandem N-alkylation and cyanation process using palladium catalysts. A representative procedure from the Royal Society of Chemistry outlines the following steps :
General Procedure :
-
Reactants : N-isopropyl indole (0.2 mmol), PdCl₂ (5 mol%), Cu(OAc)₂ (1.5 equiv), AgOTf (1 equiv), and 4-nitrobenzoic acid (1 equiv).
-
Solvent System : CH₃CN/DMF (3.5 mL/1.5 mL).
-
Conditions : 135°C under O₂ atmosphere (1 atm) for 24 hours.
-
Workup : Purification via silica gel chromatography (DCM/hexane = 1:1) yields the product.
Key Findings :
-
Substituted indoles with electron-withdrawing groups (e.g., halogens) at the 5- or 7-positions showed higher yields (up to 88%) compared to unsubstituted analogs (42%) .
-
The PdCl₂/Cu(OAc)₂ system facilitates both C–H activation and cyanation, with AgOTf acting as a halide scavenger to stabilize the catalytic cycle .
Table 1: Yield Variation with Substituents
| Substituent Position | Yield (%) | Reaction Time (h) |
|---|---|---|
| None (3t) | 42 | 24 |
| 5-Cl (3d) | 88 | 36 |
| 7-Br (3k) | 88 | 36 |
Copper-Mediated Ullmann-Type Coupling
An alternative approach employs copper catalysts for N-alkylation prior to cyanation. This method is advantageous for substrates sensitive to palladium :
Synthetic Route :
-
N-Alkylation : Indole (10 mmol) reacts with 2-bromopropane in DMF using KOH (12 mmol) at room temperature overnight.
-
Cyanation : The resulting N-isopropyl indole undergoes cyanation using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) in the presence of CuI (1 mmol) and Cs₂CO₃ (10 mmol) at 120°C for 16 hours .
Optimization Insights :
-
DMF enhances solubility of intermediates, while Cs₂CO₃ neutralizes HBr generated during alkylation .
-
Yields for this two-step sequence range from 30% to 71%, depending on steric and electronic effects of substituents .
Fragment-Based Cyanation Using Cyanating Agents
Recent advancements highlight the use of specialized cyanating agents to introduce the nitrile group directly. For example:
Methodology :
-
Reagents : Chlorosulfonyl isocyanate (ClSO₂NCO) or NCTS.
-
Conditions : Reaction with 1-isopropyl-1H-indole in anhydrous THF at 0°C to room temperature .
-
Outcome : This one-pot method avoids metal catalysts but requires stringent moisture control, yielding 50–65% of the target compound .
Comparative Analysis :
-
Pd vs. Cu Systems : Palladium catalysis offers higher yields (42–88%) but at elevated temperatures. Copper-mediated methods are milder (120°C) but less efficient (30–71%) .
-
Direct Cyanation : Eliminates multi-step sequences but struggles with regioselectivity in poly-substituted indoles .
Solvent and Additive Effects
Critical parameters influencing yield include:
-
Solvent Polarity : CH₃CN/DMF mixtures optimize catalyst stability and substrate solubility .
-
Additives : 4-Nitrobenzoic acid enhances electrophilic cyanation by polarizing the Pd–C bond, while AgOTf prevents catalyst poisoning .
Table 2: Impact of Solvent Composition on Yield
| CH₃CN:DMF Ratio | Yield (%) |
|---|---|
| 3:1 | 42 |
| 2:1 | 38 |
| 1:1 | 35 |
Characterization and Analytical Data
This compound is characterized by:
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Amino-indoles or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Scientific Research Applications
Xanthine Oxidase Inhibition
One of the significant applications of 1-Isopropyl-1H-indole-3-carbonitrile is its potential as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in the metabolism of purines and is implicated in conditions like hyperuricemia and gout. Research indicates that this compound exhibits notable xanthine oxidase inhibition activity, making it a candidate for the treatment of gout and related disorders.
In a study involving an acute hyperuricemia rat model, it was demonstrated that this compound effectively reduced serum uric acid levels. This suggests that the compound may serve as a novel therapeutic agent for managing gout by inhibiting xanthine oxidase activity .
Drug Development and Kinase Inhibition
The compound has also been evaluated for its potential as a protein kinase inhibitor. Specifically, it has been studied as a DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) inhibitor. DYRK1A is involved in various cellular processes, including cell cycle regulation and neuronal development.
Molecular docking studies have shown that derivatives of indole-3-carbonitriles, including this compound, can act as effective ligands for DYRK1A. These studies identified several compounds with submicromolar activity against DYRK1A in cell culture assays, indicating their potential utility in treating diseases associated with dysregulated kinase activity .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. Compounds with similar structures have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds derived from indole structures have demonstrated efficacy against several cancer cell lines, exhibiting growth inhibition and inducing apoptosis in cancer cells. This suggests that structural modifications to indole derivatives can enhance their anticancer properties .
Neuroprotective Effects
In addition to its applications in oncology and infectious disease, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies indicate that treatment with this compound could improve cognitive function and reduce neuroinflammation markers in models of neurodegenerative diseases such as Alzheimer's .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The carbonitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-isopropyl-1H-indole-3-carbonitrile with similar indole-3-carbonitrile derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Effects on Physical Properties
Table 1: Physical and Spectral Properties of Selected Indole-3-carbonitriles
Key Observations :
- Physical State : The 1-isopropyl derivative exists as a liquid, whereas halogenated analogs (e.g., 6q, 13b) are solids with higher melting points due to increased molecular weight and halogen-induced crystallinity .
- Halogens (iodo, bromo) at the 7-position increase molecular weight and polarizability, affecting solubility .
Spectral and Analytical Comparisons
- IR Spectroscopy : All compounds exhibit C≡N stretches near 2215–2219 cm⁻¹, confirming nitrile functionality .
- UV-Vis : Halogenated derivatives (6q, 13b) show λmax between 276–287 nm, attributed to π→π* transitions in the indole ring .
- HPLC Purity : Most compounds exceed 95% purity, with 1-isopropyl derivatives achieving >98% .
Biological Activity
1-Isopropyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is an indole derivative characterized by the presence of a carbonitrile group at the 3-position and an isopropyl group at the 1-position. This structure contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), a kinase involved in various cellular processes including cell proliferation and differentiation. Molecular docking studies have shown that modifications to the indole structure can enhance binding affinity to DYRK1A, leading to significant inhibitory effects in vitro .
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. It appears to induce apoptosis (programmed cell death) via the activation of pro-apoptotic pathways .
- Targeting Specific Pathways : The compound has been found to reactivate tumor suppressor proteins such as PTEN (Phosphatase and Tensin homolog), which is often mutated or downregulated in cancer cells. By inhibiting WWP1 E3 ligase, it promotes PTEN's function, thereby suppressing tumorigenesis .
Neuroprotective Effects
Recent studies indicate that this compound may also possess neuroprotective properties. It has been shown to modulate signaling pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The compound's ability to inhibit DYRK1A is particularly relevant, as this kinase has been implicated in tau phosphorylation and neuroinflammation .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of this compound on breast cancer cells, researchers found that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with this compound exhibited reduced tau phosphorylation and improved cognitive function compared to control groups. This suggests potential for further development in neurodegenerative disease therapies .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Isopropyl-1H-indole-3-carbonitrile in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by using personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid contact with oxidizing agents or heat sources due to potential flammability risks. Emergency measures for accidental exposure include rinsing skin/eyes with water for 15 minutes and seeking medical consultation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use and NMR to confirm the substitution pattern of the indole core and the isopropyl group. IR spectroscopy can identify the nitrile group (C≡N stretch near 2200–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For structural confirmation, single-crystal X-ray diffraction (SCXRD) with SHELX software is recommended for resolving bond angles and torsion angles .
Q. What synthetic routes are commonly employed for indole-3-carbonitrile derivatives?
- Methodological Answer : Iodine-catalyzed cyclization of 2-alkynylanilines is a robust method, producing indole-3-carbonitriles in moderate to high yields (50–85%). Alternative approaches include Friedel-Crafts alkylation using Lewis acids (e.g., AlCl) to introduce the isopropyl group. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like dimerized indoles .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?
- Methodological Answer : Cross-validate NMR chemical shifts using density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies in shifts often arise from solvent effects or crystal packing forces in SCXRD data. Use solvent correction models and compare experimental SCXRD bond lengths with theoretical geometries. If contradictions persist, reassess sample purity via HPLC or GC-MS .
Q. What strategies improve the yield of iodine-catalyzed indole-3-carbonitrile synthesis?
- Methodological Answer : Increase iodine catalyst loading (5–10 mol%) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Introduce microwave-assisted heating to reduce reaction time and suppress side reactions. Monitor reaction progress via TLC and isolate the product via column chromatography with silica gel (hexane/ethyl acetate gradient) .
Q. How can crystallographic data from SHELXL be used to address structural ambiguities in indole derivatives?
- Methodological Answer : Refine SCXRD data in SHELXL using the TWIN/BASF commands to correct for twinning artifacts. Analyze residual electron density maps to identify disordered solvent molecules or alternative conformations. Validate hydrogen bonding networks using Mercury software to ensure geometric plausibility. For low-resolution data (<1.0 Å), apply restraints to thermal displacement parameters .
Q. What experimental approaches determine the hydrolytic stability of the nitrile group in this compound?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 40°C. Monitor nitrile hydrolysis to carboxylic acids via NMR (disappearance of the C≡N peak) or LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
